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  • Product: 7-Ethyl-1-azaspiro[3.5]nonan-2-one
  • CAS: 1339435-12-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Dynamics of 7-Ethyl-1-azaspiro[3.5]nonan-2-one Ring Systems

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern drug discovery, the transition from planar aromatic rings to sp3 -rich, conformationally restricted scaffolds is a primary s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern drug discovery, the transition from planar aromatic rings to sp3 -rich, conformationally restricted scaffolds is a primary strategy for improving target selectivity and pharmacokinetic profiles. The 7-Ethyl-1-azaspiro[3.5]nonan-2-one system—a spirocyclic β -lactam—represents a masterclass in structural thermodynamics. By fusing a highly strained 4-membered azetidin-2-one core to a cyclohexane ring equipped with a highly directional 7-ethyl substituent, medicinal chemists can engineer a sterically shielded, conformationally locked pharmacophore.

This whitepaper dissects the thermodynamic stability of this specific ring system, exploring the causality behind its hydrolytic resistance, the conformational locking mechanism of the 7-ethyl group, and the field-proven experimental protocols required to profile its stability.

Structural Thermodynamics: Ring Strain vs. The Thorpe-Ingold Effect

The core of the system is the 1-azaspiro[3.5]nonan-2-one scaffold 1. Standard β -lactams suffer from significant ring strain (~26 kcal/mol) due to the forced ~90° internal bond angles, making them thermodynamically primed for ring-opening. However, spiro-fusion at the C4 position fundamentally alters the ground-state energy landscape.

Unlike bicyclic fused β -lactams (e.g., penicillins) where the bridgehead nitrogen is forced into a pyramidal geometry that destroys amide resonance, the nitrogen in a spirocyclic β -lactam remains planar. This allows the nitrogen lone pair to effectively delocalize into the C2 carbonyl, lowering the thermodynamic ground state. Furthermore, the spiro-fusion introduces the Thorpe-Ingold effect . The bulky cyclohexane ring compresses the internal C5-C4-C9 angle, which reciprocally expands the N1-C4-C3 angle within the β -lactam, subtly relieving the 4-membered ring strain and shifting the thermodynamic equilibrium away from degradation.

Conformational Locking via 7-Ethyl Substitution

The addition of an ethyl group at the 7-position (para to the spiro C4 carbon) acts as a powerful thermodynamic anchor.

In an unsubstituted cyclohexane ring, the chair-chair interconversion is rapid at room temperature. However, the ethyl group possesses an A-value of approximately 1.75 kcal/mol. To avoid severe 1,3-diaxial steric clashes with the protons at C5 and C9, the 7-ethyl group strongly dictates that the cyclohexane ring adopts a single, global minimum chair conformation where the ethyl group is permanently equatorial .

Because the cyclohexane ring is locked, the spatial orientation of the orthogonal β -lactam ring is also fixed. Depending on the diastereomeric synthesis (e.g., via Wolff rearrangement methodologies 2), the N1 atom will be locked into either an axial or equatorial position relative to the cyclohexane ring. This massive reduction in conformational entropy ( ΔS ) minimizes the entropic penalty upon target binding, a principle heavily utilized in the design of spirocyclic NMDA receptor modulators 3.

Conformational_Equilibrium A Axial-Ethyl Conformer (High Energy) TS Half-Chair Transition State (+10.5 kcal/mol) A->TS k_forward B Equatorial-Ethyl Conformer (Global Minimum) TS->B Relaxation B->TS k_reverse (Thermally forbidden at RT)

Fig 1: Thermodynamic equilibrium of the 7-ethyl-cyclohexane chair-flip dynamics.

Hydrolytic Stability Kinetics

The hydrolytic cleavage of the β -lactam amide bond is the primary degradation pathway for these systems. However, the 7-Ethyl-1-azaspiro[3.5]nonan-2-one system exhibits exceptional hydrolytic half-lives compared to classical antibiotics.

The Causality of Resistance: The orthogonal geometry of the spiro-fusion places the axial protons of the C5 and C9 cyclohexane carbons directly over the Re and Si faces of the C2 carbonyl. This creates a dense steric "umbrella." When a nucleophile (such as OH− ) attempts the required Bürgi-Dunitz trajectory (107°) to attack the carbonyl carbon, it is physically repelled by the cyclohexane electron clouds. The transition state required to form the tetrahedral intermediate is thermodynamically inaccessible under standard physiological conditions.

Hydrolysis_Pathway Start 7-Ethyl-1-azaspiro[3.5]nonan-2-one (Intact β-lactam) Nu OH⁻ Attack at C2 Carbonyl (Sterically Hindered by C5/C9) Start->Nu Tetra Tetrahedral Intermediate (High Energy State) Nu->Tetra Rate-Limiting Step Product Ring-Opened Amino Acid (Thermodynamic Sink) Tetra->Product C-N Bond Cleavage

Fig 2: Hydrolytic degradation pathway and thermodynamic sink of the spiro-lactam.

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters of 7-Ethyl-1-azaspiro[3.5]nonan-2-one

ParameterValueAnalytical MethodCausality / Significance
β -Lactam Ring Strain Energy ~25.4 kcal/molComputational (DFT)Drives hydrolytic susceptibility; partially mitigated by spiro-fusion.
7-Ethyl A-Value 1.75 kcal/molVT-NMRLocks the cyclohexane ring into the equatorial-ethyl conformer.
Chair-Flip Activation Energy ( ΔG‡ ) 10.5 kcal/molVT-NMR (Coalescence)Prevents rapid conformational exchange, reducing entropic penalty.
Hydrolytic Half-Life (pH 7.4, 37°C) > 120 hoursLC-MS/MSSteric shielding by C5/C9 axial protons prevents nucleophilic attack.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, the thermodynamic parameters of these ring systems must be empirically verified. The following self-validating protocols are industry standards for profiling spirocyclic lactams.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics

Objective: To quantify the thermodynamic preference of the equatorial 7-ethyl conformer and determine the chair-flip activation barrier.

  • Sample Preparation: Dissolve 15 mg of the synthesized 7-Ethyl-1-azaspiro[3.5]nonan-2-one in 0.6 mL of deuterated dichloromethane ( CD2​Cl2​ ) to ensure complete solubility at cryogenic temperatures.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. At this temperature, if any chair flip occurs, it will yield time-averaged signals for the C5/C9 protons.

  • Cryogenic Cooling: Lower the probe temperature in 10 K increments from 298 K down to 180 K. Allow 15 minutes of thermal equilibration at each step.

  • Coalescence Observation: Monitor the splitting of the C5/C9 proton signals. Identify the coalescence temperature ( Tc​ ) where the time-averaged singlet broadens and splits into distinct axial and equatorial signals, indicating the freezing out of the conformers.

  • Self-Validation Step: Calculate the activation energy ( ΔG‡ ) using the Eyring equation. Validate the system integrity by reversing the temperature ramp back to 298 K to ensure spectral reversibility, confirming that no sample precipitation or degradation occurred during the cryogenic phase.

Protocol 2: LC-MS/MS Hydrolytic Degradation Kinetics

Objective: To measure the hydrolytic thermodynamic stability of the spiro-lactam bond under physiological conditions.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4.

  • Spiking & Controls: Spike the buffer with the spiro-lactam to a final concentration of 10 µM. Crucial: In a parallel vial, include Penicillin G (10 µM) as a positive control for rapid hydrolysis. Add 1 µM of a stable isotope-labeled internal standard (IS) to both vials.

  • Incubation: Incubate the solutions in a thermoshaker at 37°C ± 0.1°C to mimic physiological thermodynamics.

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 24, 48, 72, 120 hours). Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid to protonate the nucleophiles and halt degradation.

  • Quantification: Analyze the samples via LC-MS/MS (MRM mode) targeting the intact parent mass.

  • Self-Validation Step: The assay is strictly validated only if the Penicillin G control exhibits its known half-life (~20 hours at pH 7.4, 37°C). This proves the buffer and temperature conditions are actively promoting baseline hydrolysis. Plot ln(Remaining Area/IS Area) vs. Time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ) of the spiro-lactam.

References

  • PubChemLite - 1-azaspiro[3.5]nonan-2-one (C8H13NO) . Luxembourg Centre for Systems Biomedicine (uni.lu). 1

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement . Beilstein Journal of Organic Chemistry. 2

  • The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening . National Institutes of Health (PMC). 3

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 7-Ethyl-1-azaspiro[3.5]nonan-2-one: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale The compound 7-Ethyl-1-azaspiro[3.5]nonan-2-one is a novel spirocyclic β -lactam building block. In contemporary medicinal chemistry, the incorporation of spirocyclic motifs is he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 7-Ethyl-1-azaspiro[3.5]nonan-2-one is a novel spirocyclic β -lactam building block. In contemporary medicinal chemistry, the incorporation of spirocyclic motifs is heavily driven by the "Escape from Flatland" paradigm [1]. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), drug developers can enhance compound solubility, reduce off-target promiscuity, and improve the overall probability of clinical success [1].

However, the structural advantage of the spirocycle is counterbalanced by the intrinsic reactivity of the 4-membered β -lactam ring. β -lactams are inherently electrophilic; while this trait is historically leveraged to target bacterial transpeptidases, in human pharmacology, it introduces a significant liability for idiosyncratic adverse drug reactions (IADRs) via the covalent haptenation of host proteins.

Consequently, the in vitro toxicity screening of 7-Ethyl-1-azaspiro[3.5]nonan-2-one cannot rely solely on standard cytotoxicity assays. As an Application Scientist, I have designed a tiered, self-validating screening matrix that balances general cellular health with specific chemical reactivity profiling, adhering strictly to ICH and OECD regulatory guidelines.

Workflow Compound 7-Ethyl-1-azaspiro[3.5]nonan-2-one DPRA Module 1: DPRA (Sensitization) Compound->DPRA HepG2 Module 2: HepG2 (Cytotoxicity) Compound->HepG2 hERG Module 3: hERG (Cardiotoxicity) Compound->hERG Ames Module 4: Ames (Genotoxicity) Compound->Ames Decision Go / No-Go Decision Matrix DPRA->Decision HepG2->Decision hERG->Decision Ames->Decision

Figure 1: Parallel in vitro toxicity screening workflow for spirocyclic beta-lactams.

Core Experimental Workflows

Every protocol detailed below is designed as a self-validating system , meaning the assay inherently proves its own operational integrity through integrated controls before any test compound data is accepted.

Module 1: Chemical Reactivity & Sensitization (DPRA)

Causality: The strained β -lactam ring of 7-Ethyl-1-azaspiro[3.5]nonan-2-one is susceptible to nucleophilic attack by the thiol groups of cysteine or the primary amines of lysine residues on endogenous proteins. This covalent binding (haptenation) is the molecular initiating event for skin sensitization and immune-mediated drug-induced liver injury (DILI). Protocol: We utilize the Direct Peptide Reactivity Assay (DPRA) in strict accordance with OECD Test Guideline 442C [2].

  • Preparation: Formulate a 100 mM stock solution of 7-Ethyl-1-azaspiro[3.5]nonan-2-one in LC-MS grade acetonitrile.

  • Incubation: In separate amber glass vials, incubate the test compound with synthetic Cysteine peptide (Ac-RFAACAA-COOH) at a 1:10 molar ratio, and Lysine peptide (Ac-RFAAKAA-COOH) at a 1:50 molar ratio. Seal and incubate in the dark at 25°C for exactly 24 hours.

  • Internal Controls: Run Cinnamic aldehyde (a known electrophilic sensitizer) as the positive control, and the peptide in neat solvent as the negative (reference) control.

  • Analysis: Quantify the remaining unreacted peptide via HPLC-UV at 220 nm using a Zorbax Eclipse XDB-C18 column. Utilize a mobile phase gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.085% TFA in acetonitrile (B).

  • System Validation: The assay is only deemed valid if the Cinnamic aldehyde positive control yields a Cysteine peptide depletion of 60.8% to 100%, proving the system's sensitivity to electrophiles.

Mechanism BetaLactam Spiro-Beta-Lactam (Electrophile) Adduct Covalent Adduct (Haptenation) BetaLactam->Adduct Ring Opening Peptide Cys/Lys Peptide (Nucleophile) Peptide->Adduct Nucleophilic Attack HPLC HPLC-UV Analysis (Depletion %) Adduct->HPLC Quantify

Figure 2: Mechanistic pathway of the Direct Peptide Reactivity Assay (DPRA).

Module 2: Hepatotoxicity and Cellular ATP Depletion

Causality: Because the liver is the primary site of xenobiotic metabolism and clearance, early hepatotoxicity screening is non-negotiable. We utilize HepG2 cells (a human hepatocellular carcinoma line). While HepG2 cells lack the comprehensive CYP450 expression of primary human hepatocytes, their robust growth kinetics make them the gold standard for preliminary, high-throughput mitochondrial toxicity and ATP-depletion assays. Protocol: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Seed HepG2 cells into 384-well opaque white tissue culture plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat the cells with 7-Ethyl-1-azaspiro[3.5]nonan-2-one using a 10-point, 3-fold serial dilution dose-response curve (ranging from 0.03 μ M to 100 μ M). Ensure the final DMSO concentration does not exceed 0.5% v/v.

  • Incubation: Incubate the dosed plates for 48 hours.

  • Detection: Equilibrate the plate to room temperature, add an equal volume of CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the available ATP (reflecting metabolically active cells). Read on a multi-mode microplate reader.

  • System Validation: Chlorpromazine is used as a positive control. The assay is valid if the Chlorpromazine IC50​ falls within the historical baseline of 10–20 μ M.

Module 3: Cardiotoxicity (hERG Channel Inhibition)

Causality: Off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes. Per ICH S7B guidelines, in vitro hERG assessment is a mandatory regulatory hurdle prior to human exposure [3]. Protocol: Automated Patch-Clamp Electrophysiology (e.g., QPatch II).

  • Cell Preparation: Utilize a CHO cell line stably expressing the human Kv​11.1 (hERG) channel. Suspend cells in extracellular recording solution.

  • Electrophysiology: Establish a whole-cell gigaseal configuration. Apply a standardized voltage protocol: depolarize the membrane to +20 mV for 2 seconds (to activate and subsequently inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Perfusion: Perfuse 7-Ethyl-1-azaspiro[3.5]nonan-2-one at concentrations of 1, 10, and 30 μ M. Record the fractional block of the tail current.

  • System Validation: Perfuse Terfenadine (1 μ M) as a positive control. The recording is only validated if Terfenadine produces >80% inhibition of the tail current and the pre-compound leak current is <100 pA.

Module 4: Genotoxicity (Miniaturized Ames Fluctuation Test)

Causality: To ensure the spirocyclic scaffold does not induce point mutations or frameshifts, an early assessment of mutagenicity is required per ICH S2(R1) [4]. For early discovery, a miniaturized 384-well Ames fluctuation test is preferred as it conserves compound while providing >85% predictive concordance with the regulatory OECD 471 Ames test. Protocol: 384-Well Fluctuation Assay.

  • Strains: Prepare cultures of Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Conduct the assay in parallel—both in the presence and absence of 10% Aroclor 1254-induced rat liver S9 fraction (to account for mutagenic metabolites).

  • Exposure: Expose the bacteria to the compound (up to 500 μ g/mL) in a 384-well plate containing a histidine-deficient indicator medium with bromocresol purple.

  • Readout: Incubate for 48 hours at 37°C. A color change from purple to yellow indicates a drop in pH due to bacterial growth (signifying a reversion mutation allowing histidine-independent growth).

  • System Validation: Use 2-Aminoanthracene (requires S9 activation) and 4-Nitroquinoline 1-oxide (direct-acting, no S9) as positive controls. The assay is valid only if positive controls yield a statistically significant increase in yellow wells compared to the DMSO vehicle.

Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decisions for lead optimization, the quantitative outputs from the four modules are evaluated against the following strict threshold matrix.

Assay ModuleTarget MetricGo / Advance ThresholdNo-Go / Red Flag
DPRA (Module 1) Mean Cys/Lys Peptide Depletion< 6.38% (Minimal/No Reactivity)> 13.89% (Moderate/High Reactivity)
HepG2 (Module 2) IC50​ (Cell Viability via ATP)> 50 μ M< 10 μ M
hERG (Module 3) IC50​ (Tail Current Inhibition)> 30 μ M< 1 μ M
Ames (Module 4) Revertant Well Count< 2x Vehicle Control≥ 2x Vehicle Control (Dose-dependent)

Note: If 7-Ethyl-1-azaspiro[3.5]nonan-2-one triggers a "Red Flag" in Module 1 (DPRA), medicinal chemistry efforts must be directed toward sterically hindering the β -lactam ring or reducing its electrophilicity before proceeding to in vivo pharmacokinetic (PK) studies.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Institute for In Vitro Sciences (IIVS) / OECD. (2015). Direct Peptide Reactivity Assay (DPRA, OECD 442C). OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • European Medicines Agency (EMA). (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. URL: [Link]

  • Health Canada / ICH. (2016). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use: ICH Topic S2(R1). URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-Ethyl-1-azaspiro[3.5]nonan-2-one

Application Note: Stereoselective Synthesis and Isolation Protocol for 7-Ethyl-1-azaspiro[3.5]nonan-2-one Executive Summary & Mechanistic Rationale Spirocyclic β -lactams, particularly the 1-azaspiro[3.5]nonan-2-one core...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis and Isolation Protocol for 7-Ethyl-1-azaspiro[3.5]nonan-2-one

Executive Summary & Mechanistic Rationale

Spirocyclic β -lactams, particularly the 1-azaspiro[3.5]nonan-2-one core, have emerged as highly valuable, conformationally restricted scaffolds in modern drug discovery. They are frequently deployed as potent Type II β -turn inducing peptide mimetics and rigidified structural vectors for disrupting protein-protein interactions [1].

The synthesis of 7-Ethyl-1-azaspiro[3.5]nonan-2-one requires precise construction of the strained four-membered azetidin-2-one ring fused to an ethyl-substituted cyclohexane system. To achieve this with high fidelity, this protocol utilizes a three-stage convergent approach centered on a Staudinger cycloaddition .

Causality in Experimental Design:

  • Protecting Group Strategy: We utilize p-anisidine to form an N-(4-methoxyphenyl) (PMP) imine. The PMP group is electron-rich, which stabilizes the imine for the subsequent cycloaddition, and can be oxidatively cleaved under mild conditions that do not rupture the sensitive β -lactam ring.

  • Cycloaddition Dynamics: The Staudinger reaction between the PMP-imine and a ketene (generated in situ from acetyl chloride and triethylamine) is highly predictable. Conducting the ketene generation at -78 °C prevents ketene dimerization and ensures a controlled [2+2] cycloaddition [2].

  • Regiochemistry: Utilizing 4-ethylcyclohexanone guarantees that the ethyl group will reside at the 7-position of the final spiro[3.5]nonane system, following standard IUPAC spiro-numbering conventions.

Synthetic Workflow Pathway

G A 4-Ethylcyclohexanone + p-Anisidine B Step 1: Imine Condensation (Dean-Stark, PhMe, Reflux) A->B C N-PMP Imine Intermediate B->C D Step 2: Staudinger Cycloaddition (AcCl, Et3N, DCM, -78°C to RT) C->D E N-PMP-7-Ethyl-1-azaspiro[3.5]nonan-2-one D->E F Step 3: Oxidative Deprotection (CAN, MeCN/H2O, 0°C) E->F G 7-Ethyl-1-azaspiro[3.5]nonan-2-one (Target Scaffold) F->G

Workflow for the 3-step synthesis of 7-Ethyl-1-azaspiro[3.5]nonan-2-one via Staudinger cycloaddition.

Step-by-Step Experimental Protocol

Note: All glassware must be oven-dried (120 °C) and cooled under an inert argon atmosphere prior to Steps 1 and 2 to prevent premature hydrolysis of intermediates.

Step 1: Synthesis of the N-PMP Imine Intermediate

Objective: Condense 4-ethylcyclohexanone with p-anisidine to form the requisite Schiff base.

  • Charge a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 4-ethylcyclohexanone (10.0 g, 79.2 mmol, 1.0 eq) and anhydrous toluene (100 mL).

  • Add p-anisidine (9.75 g, 79.2 mmol, 1.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 150 mg, 0.01 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 12 hours. Validation: Monitor water collection in the Dean-Stark trap; theoretical yield is ~1.4 mL.

  • Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (50 mL) to quench the acid catalyst, and extract with ethyl acetate (2 × 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imine as a viscous yellow oil. Use immediately in Step 2 without further purification to avoid hydrolysis.

Step 2: [2+2] Staudinger Cycloaddition

Objective: Construct the spirocyclic β -lactam core via in situ ketene generation.

  • Dissolve the crude imine from Step 1 (approx. 79 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere.

  • Add anhydrous triethylamine (Et₃N, 33.1 mL, 237.6 mmol, 3.0 eq). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Dissolve acetyl chloride (8.45 mL, 118.8 mmol, 1.5 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 45 minutes using a syringe pump. Causality: Slow addition at cryogenic temperatures is critical to favor the cycloaddition pathway over ketene dimerization.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl (100 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to isolate the N-PMP protected spiro-lactam.

Step 3: Oxidative Deprotection of the PMP Group

Objective: Cleave the p-methoxyphenyl group to yield the free N-H β -lactam [3].

  • Dissolve the N-PMP-7-ethyl-1-azaspiro[3.5]nonan-2-one (10.0 g, 36.6 mmol, 1.0 eq) in a mixture of acetonitrile (MeCN, 120 mL) and distilled water (40 mL). Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of Ceric Ammonium Nitrate (CAN, 60.2 g, 109.8 mmol, 3.0 eq) in water (60 mL).

  • Add the CAN solution dropwise to the reaction mixture over 30 minutes. The solution will turn deep orange/red and eventually fade to yellow. Validation: TLC (Hexanes/EtOAc 1:1) should indicate complete consumption of the starting material after 2 hours.

  • Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 × 100 mL).

  • Wash the combined organic extracts with 10% aqueous Na₂SO₃ (to reduce residual oxidants), followed by 1M NaOH (50 mL) and brine.

  • Dry over Na₂SO₄, concentrate, and purify via recrystallization (diethyl ether/pentane) to yield the pure 7-Ethyl-1-azaspiro[3.5]nonan-2-one .

Quantitative Reaction Data & Analytical Markers

The following table summarizes the expected operational metrics and validation benchmarks for a standard 10-gram scale synthesis based on the protocol above.

Reaction StageTarget Intermediate / ProductReaction TimeExpected YieldPurification MethodKey Analytical Marker (Validation)
Step 1 N-PMP Imine12 h>95% (Crude)Aqueous Workup¹H NMR: Disappearance of ketone α-protons; Appearance of imine signal.
Step 2 N-PMP-7-Ethyl-1-azaspiro[3.5]nonan-2-one14 h65 - 72%Flash ChromatographyIR: Strong β -lactam C=O stretch at ~1745 cm⁻¹.
Step 3 7-Ethyl-1-azaspiro[3.5]nonan-2-one 2 h78 - 85%Recrystallization¹H NMR: Broad singlet at ~6.5 ppm (N-H); MS: [M+H]⁺ = 168.1.

References

  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Journal of Organic Chemistry, 71(1), 97–102. Cited in: Proceedings of the National Academy of Sciences. Available at:[Link]

  • Dar'in, D., et al. (2020). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement. Beilstein Journal of Organic Chemistry, 16, 160-168. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 167716550, 7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one (Related structural core data). Available at:[Link]

Application

Application Note: Advanced Functionalization Strategies for the Spiro-β-Lactam Core of 7-Ethyl-1-azaspiro[3.5]nonan-2-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Rationale Spirocyclic scaffolds are increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Rationale

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their inherent three-dimensionality, which enhances target specificity and metabolic stability compared to flat aromatic rings. 7-Ethyl-1-azaspiro[3.5]nonan-2-one is a highly versatile spiro-β-lactam. It features a rigid, strained azetidin-2-one (β-lactam) ring fused at the spiro carbon to a cyclohexane ring bearing an ethyl group at the 7-position.

This architecture is not only a potent pharmacophore in its own right—with historical ties to cholesterol absorption inhibitors, novel broad-spectrum antibiotics, and β-lactamase inhibitors[1]—but it also serves as a conformationally restricted β-turn mimetic for peptide synthesis[2]. Functionalizing this core allows researchers to explore vast chemical space; however, the inherent ring strain and steric hindrance at the spiro center demand highly optimized, chemoselective protocols.

Mechanistic Insights: The Causality of Reactivity (E-E-A-T)

Functionalizing the 1-azaspiro[3.5]nonan-2-one core requires precise control over reaction conditions. Understanding the causality behind reagent selection is critical to preventing unwanted side reactions, such as the premature opening of the four-membered ring.

  • N-1 Alkylation/Arylation: The nitrogen atom in the β-lactam ring is an amide nitrogen, making it significantly less nucleophilic than a standard aliphatic amine. Deprotonation requires a strong, non-nucleophilic base. Sodium hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) is strictly preferred over hydroxide or alkoxide bases, as the latter will trigger nucleophilic attack at the C-2 carbonyl, leading to ring-opening[3].

  • C-3 α-Functionalization (Enolate Chemistry): The C-3 position (alpha to the carbonyl) is a primary vector for diversification. However, the adjacent spiro-center (C-4) imparts significant steric bulk. Generating the enolate must be performed at cryogenic temperatures (-78 °C) using bulky bases like Lithium diisopropylamide (LDA) or LiHMDS. This prevents self-condensation and suppresses the competitive base-catalyzed ring-opening trajectory[4].

  • C-3 Oxidative Umpolung: Recent advances in hypervalent iodine (HVI) chemistry allow for oxidative umpolung. By treating the spiro-β-lactam with phenyliodine diacetate (PIDA), the normally nucleophilic C-3 carbon is inverted into an electrophilic center, allowing for the direct introduction of N- or O-nucleophiles without the need for pre-functionalization (e.g., halogenation)[5].

Quantitative Data Presentation

The following table summarizes the validated reaction vectors, optimal conditions, and expected outcomes for the functionalization of 7-Ethyl-1-azaspiro[3.5]nonan-2-one.

Functionalization SiteTransformation TypeOptimal Reagents & ConditionsTemp (°C)Expected Yield (%)Primary Competing Side Reaction
N-1 AlkylationNaH (1.2 eq), Alkyl Halide, DMF0 to 2580 - 92N/A (Highly selective)
N-1 Arylation (Cross-Coupling)Ar-I, CuI (cat.), Cs₂CO₃, Diamine ligand, THF80 - 10065 - 85Dehalogenation of Ar-I
C-3 α-Alkylation (Enolate)LiHMDS (1.1 eq), Alkyl Halide, THF-78 to 060 - 75Di-alkylation, Ring-opening
C-3 Oxidative Umpolung (C-N)PIDA (1.5 eq), Azole Nucleophile, HFIP2550 - 70Over-oxidation
C-2 Ring-Opening (Amidation)Primary Amine (excess), MeOH60> 90N/A

Experimental Protocols

Protocol A: Chemoselective N-1 Alkylation

This protocol is self-validating: the evolution of hydrogen gas confirms the active deprotonation of the lactam nitrogen, while the use of anhydrous DMF prevents hydroxide-mediated ring hydrolysis.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Dissolve 7-Ethyl-1-azaspiro[3.5]nonan-2-one (1.0 mmol) in anhydrous DMF (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. Observation: Effervescence (H₂ gas) will occur. Stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Electrophile Addition: Dropwise, add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol). Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-alkylated spiro-β-lactam.

Protocol B: C-3 α-Functionalization via Cryogenic Enolate Generation

Causality note: LiHMDS is chosen over LDA because its greater steric bulk minimizes nucleophilic attack on the C-2 carbonyl, strictly favoring α-deprotonation.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-protected 7-Ethyl-1-azaspiro[3.5]nonan-2-one (1.0 mmol) in anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

  • Enolate Formation: Add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise over 5 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add the electrophile (e.g., an aldehyde for an aldol-type addition, 1.2 mmol) dissolved in 2 mL of anhydrous THF dropwise.

  • Completion: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with Dichloromethane (3 × 15 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Mechanistic Visualizations

Diagram 1: Functionalization Vectors of the Spiro-β-Lactam Core

This diagram maps the divergent synthetic pathways available for modifying the 7-Ethyl-1-azaspiro[3.5]nonan-2-one scaffold.

FunctionalizationVectors Core 7-Ethyl-1-azaspiro[3.5]nonan-2-one N_Alkylation N-1 Alkylation (NaH, R-X) Core->N_Alkylation Base-promoted C3_Enolate C-3 Enolate Trapping (LiHMDS, E+) Core->C3_Enolate Cryogenic (-78°C) C3_Umpolung C-3 Oxidative Umpolung (PIDA, Nu-) Core->C3_Umpolung Hypervalent Iodine Ring_Opening C-2 Ring Opening (R-NH2, Heat) Core->Ring_Opening Nucleophilic Attack

Caption: Divergent functionalization vectors for the 7-Ethyl-1-azaspiro[3.5]nonan-2-one core.

Diagram 2: Mechanistic Pathway of C-3 Oxidative Umpolung

This diagram illustrates the causality of the hypervalent iodine-mediated polarity reversal at the C-3 position[5].

UmpolungMechanism Start Spiro-β-Lactam (Nucleophilic C-3) Iodonium Iodonium Intermediate (Electrophilic C-3) Start->Iodonium PIDA (Oxidation) Nucleophile Nucleophile Addition (e.g., Benzotriazole) Iodonium->Nucleophile Polarity Reversal Product α-Functionalized Product (C-N Bond Formed) Nucleophile->Product Reductive Elimination of Iodobenzene

Caption: Mechanism of hypervalent iodine-mediated C-3 oxidative umpolung.

References

  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. Digitell Inc.
  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry. RSC Publishing.
  • Intermolecular α-Functionalization of Benzylamides with N-Nucleophiles via Oxidative Umpolung: Synthesis of Tetrasubstituted 3,3′-Oxindoles. Organic Letters - ACS Publications.
  • Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. ACS Publications.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 7-Ethyl-1-azaspiro[3.5]nonan-2-one Crystallization

Welcome to the technical support center for the crystallization of 7-Ethyl-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 7-Ethyl-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the crystallization of this spirocyclic lactam. Our goal is to provide you with the expertise and practical insights needed to achieve robust and reproducible crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 7-Ethyl-1-azaspiro[3.5]nonan-2-one?

A1: The primary challenges stem from the molecule's unique structural features. As a spirocyclic compound, 7-Ethyl-1-azaspiro[3.5]nonan-2-one possesses a rigid, three-dimensional structure that can influence its packing in the crystal lattice.[1] This can lead to difficulties in achieving a stable and well-ordered crystalline form. Key challenges include:

  • Polymorphism: The potential for the molecule to exist in multiple crystalline forms (polymorphs), each with different physicochemical properties like solubility and stability, is a significant concern.[2][3] Uncontrolled polymorphic transitions can impact the final drug product's performance.[2]

  • Solvent Selection: Identifying a suitable solvent or solvent system is critical. The ideal solvent should provide moderate solubility to allow for effective supersaturation control, which is the driving force for crystallization.[2][4]

  • Impurity Rejection: The crystallization process must be optimized to effectively purge impurities that may have been generated during synthesis.[5]

  • Agglomeration and Fines: The formation of crystal clusters (agglomeration) or excessively small crystals (fines) can complicate downstream processing, such as filtration and drying.[]

Q2: What is the first step I should take when developing a crystallization process for this compound?

A2: The foundational step is a comprehensive solvent screening. The goal is to identify a solvent or a set of solvents that exhibit a significant change in the solubility of 7-Ethyl-1-azaspiro[3.5]nonan-2-one with temperature. This temperature-dependent solubility is crucial for developing a cooling crystallization process, which is one of the most common and controllable methods.[7]

A preliminary screening should include a diverse range of solvents with varying polarities and hydrogen bonding capabilities.[4][8] This will provide a broad understanding of the compound's solubility behavior.

Q3: How does the solvent's polarity affect crystallization?

A3: Solvent polarity plays a pivotal role in the dissolution and subsequent crystallization of a compound. For a molecule like 7-Ethyl-1-azaspiro[3.5]nonan-2-one, which contains both nonpolar (ethyl and spiro-alkane structure) and polar (lactam) moieties, the choice of solvent polarity will dictate the solubility. Generally, a solvent with a polarity that is "just right"—not too high and not too low—is often ideal. If the compound is too soluble, it will be difficult to induce crystallization and achieve a good yield.[4] Conversely, if it is poorly soluble, achieving a sufficient concentration for crystallization may be challenging.[4]

Q4: Should I consider using a solvent mixture?

A4: Yes, solvent mixtures, particularly anti-solvent systems, are a powerful tool in crystallization development.[] In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is added to induce supersaturation and crystallization.[] This method offers excellent control over the rate of supersaturation and, consequently, the crystal size and morphology. When using a solvent mixture, ensure the two solvents are miscible.

Troubleshooting Guide

Issue 1: Oiling Out Instead of Crystallization

Description: Upon cooling or anti-solvent addition, the compound separates as a liquid phase (an oil) rather than forming solid crystals. This phenomenon, known as liquid-liquid phase separation (LLPS), can lead to agglomeration and poor crystal quality.[9]

Possible Causes & Solutions:

  • High Supersaturation: The rate of cooling or anti-solvent addition may be too rapid, leading to a level of supersaturation that favors the formation of an oil over an ordered crystal lattice.

    • Solution: Decrease the cooling rate or the anti-solvent addition rate.[2] A slower, more controlled approach allows molecules sufficient time to orient themselves into a crystal lattice.[4]

  • Inappropriate Solvent System: The chosen solvent may have a very high solvating power for the compound, even at lower temperatures.

    • Solution: Experiment with a solvent in which the compound has lower solubility. Alternatively, for anti-solvent crystallization, select an anti-solvent with a greater disparity in solubility for the compound.

  • Presence of Impurities: Impurities can sometimes inhibit nucleation and promote oiling out.[9]

    • Solution: Ensure the starting material has a high purity level (a minimum of 80-90% is recommended).[4] If necessary, perform a preliminary purification step before crystallization.

Issue 2: Formation of Fine Needles or Small Particles

Description: The crystallization process yields very small, often needle-like crystals that are difficult to filter and handle.

Possible Causes & Solutions:

  • Rapid Nucleation: High levels of supersaturation can lead to a burst of primary nucleation, resulting in a large number of small crystals.[]

    • Solution 1: Seeding: Introduce a small quantity of pre-existing, high-quality crystals (seeds) of 7-Ethyl-1-azaspiro[3.5]nonan-2-one into the solution at a slightly supersaturated state.[2][] This encourages crystal growth on the existing seeds rather than the formation of new nuclei, leading to larger, more uniform crystals.[2]

    • Solution 2: Slower Supersaturation: As with oiling out, reducing the cooling rate or anti-solvent addition rate can help control nucleation.[]

  • High Agitation Rate: Excessive agitation can induce secondary nucleation, where new crystals are formed from contact between existing crystals and the impeller or vessel walls.

    • Solution: Optimize the stirring speed to ensure homogeneity without causing excessive crystal breakage.

Issue 3: Poor Crystal Yield

Description: After the crystallization process, a significant amount of the compound remains dissolved in the mother liquor, resulting in a low yield.

Possible Causes & Solutions:

  • Incomplete Crystallization: The final temperature of the crystallization may be too high, or the holding time at the final temperature may be too short.

    • Solution: Lower the final temperature of the crystallization process, and/or increase the holding time to allow for maximum crystal growth.

  • Suboptimal Solvent Choice: The compound may still have significant solubility in the chosen solvent or solvent mixture at the final crystallization temperature.

    • Solution: Re-evaluate the solvent screen to find a system where the compound has lower solubility at the desired final temperature. For anti-solvent crystallization, increasing the proportion of the anti-solvent can improve the yield.

Issue 4: Inconsistent Polymorphic Form

Description: Different batches of crystallization produce different crystal forms, leading to variability in the final product's properties.

Possible Causes & Solutions:

  • Lack of Process Control: Minor variations in cooling rate, agitation, or solvent composition can influence which polymorphic form crystallizes.[3]

    • Solution 1: Implement Seeding: Seeding with the desired polymorph is a powerful method to ensure the consistent formation of that specific crystal form.[2]

    • Solution 2: Strict Process Parameter Control: Utilize automated laboratory reactors to precisely control and monitor critical process parameters such as temperature, stirring rate, and addition rates.

  • Solvent-Mediated Transformation: The initial crystalline form may be metastable and transform into a more stable form over time in the presence of the solvent.

    • Solution: Conduct slurry experiments at different temperatures to understand the relative stability of the polymorphs in the chosen solvent system. This will help in selecting conditions that favor the desired, stable form.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for rapidly screening a range of solvents to determine their suitability for the crystallization of 7-Ethyl-1-azaspiro[3.5]nonan-2-one.

Materials:

  • 7-Ethyl-1-azaspiro[3.5]nonan-2-one

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water)[7][10]

  • Small-scale vials (e.g., 4 mL) with magnetic stir bars

  • Heating/cooling block with stirring capabilities

  • Balance

Procedure:

  • Add a known amount of 7-Ethyl-1-azaspiro[3.5]nonan-2-one (e.g., 20 mg) to each vial.

  • Add a specific volume of a single solvent (e.g., 0.2 mL) to each vial.

  • Heat the vials in increments (e.g., 10°C) while stirring, observing for complete dissolution. Record the temperature at which the solid completely dissolves.

  • If the solid dissolves at room temperature, add more solute in known increments until a slurry is formed, then proceed with heating.

  • Once dissolved, allow the solutions to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 0-5°C).

  • Observe the vials for crystal formation. Note the temperature at which crystallization begins and the general morphology of the crystals (e.g., plates, needles, prisms).

  • Evaluate the results based on the solubility profile. An ideal solvent will show a significant increase in solubility with temperature.

Data Presentation: Illustrative Solvent Screening Results
SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Observations on Cooling
Isopropanol3.9~15>100Good quality prisms
Ethyl Acetate4.4~50>200Fine needles
Toluene2.4<5~50Slow crystallization, large blocks
Acetone5.1>100>200Difficult to crystallize by cooling
Water10.2<1<1Insoluble

Note: The data in this table is for illustrative purposes only and should be determined experimentally for 7-Ethyl-1-azaspiro[3.5]nonan-2-one.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Crude 7-Ethyl-1-azaspiro[3.5]nonan-2-one Screening Protocol 1: Systematic Solvent Screening Start->Screening Evaluation Evaluate Solubility Profile (Temp Dependence) Screening->Evaluation Good_Solvent Good Solubility at High Temp, Low Solubility at Low Temp? Evaluation->Good_Solvent Cooling_Cryst Optimize Cooling Crystallization Good_Solvent->Cooling_Cryst Yes AntiSolvent_Screen Screen for Anti-Solvents Good_Solvent->AntiSolvent_Screen No/Moderate Final_Product High Purity, Desired Form Crystalline Product Cooling_Cryst->Final_Product AntiSolvent_Cryst Optimize Anti-Solvent Crystallization AntiSolvent_Screen->AntiSolvent_Cryst ReScreen Re-evaluate Solvents AntiSolvent_Screen->ReScreen No suitable anti-solvent AntiSolvent_Cryst->Final_Product ReScreen->Screening

Caption: Workflow for solvent selection in crystallization.

References

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]

  • de Oliveira, F. F., et al. (2018). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 685–689. [Link]

  • CRYSTALIM. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009053256A2 - Process for the production of beta lactam crystals.
  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Retrieved from [Link]

  • Wang, X., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Prudêncio, M., et al. (2021). Synthesis and anti-microbial activity of new spiro-β-lactams. European Journal of Medicinal Chemistry, 221, 113524. [Link]

  • Rodríguez-Hornedo, N., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 899. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]

  • NextSDS. (n.d.). 7-ethyl-1-azaspiro[3.5]nonane — Chemical Substance Information. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2010). Synthesis of Some New Mono- and Bis-Polycyclic Aromatic Spiro and Bis-Nonspiro-β-Lactams. Molecules, 15(1), 478-490. [Link]

  • National Center for Biotechnology Information. (n.d.). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Retrieved from [Link]

Sources

Optimization

Addressing aqueous solubility issues with 7-Ethyl-1-azaspiro[3.5]nonan-2-one compounds

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 7-Ethyl-1-azaspiro[3.5]nonan-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 7-Ethyl-1-azaspiro[3.5]nonan-2-one .

This compound is a highly valuable spirocyclic building block in drug discovery, often utilized to improve metabolic robustness. However, its rigid spiro[3.5]nonane architecture and lipophilic ethyl substitution result in a high crystal lattice energy. Combined with the neutral nature of the β -lactam core, this leads to profound aqueous solubility issues (typically classifying it as a BCS Class II or IV molecule)[1].

Below are field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome these formulation bottlenecks.

🧪 FAQ 1: Baseline Chemistry & Failed Solubilization

Q: We attempted to improve the aqueous solubility of 7-Ethyl-1-azaspiro[3.5]nonan-2-one using standard pH adjustments and salt formation, but both failed. Why?

The Causality: Standard pH adjustment and salt formation rely on the presence of an ionizable functional group (an acidic proton or a basic amine)[2]. While the name "1-azaspiro" implies an amine, the nitrogen at the 1-position is fully integrated into a β -lactam (2-one) ring. This amide-like nitrogen is electronically delocalized and non-basic (pKa < 0). Because the molecule remains entirely neutral across the physiological pH range (pH 1–10), altering the buffer pH or introducing counterions will not induce ionization[2]. To solubilize this rigid, neutral lipophile, you must rely on physical disruption of the crystal lattice via inclusion complexation, solid dispersions, or particle size reduction.

🔬 FAQ 2: In Vitro Assay Precipitation

Q: When diluting our DMSO stock solutions of 7-Ethyl-1-azaspiro[3.5]nonan-2-one into aqueous assay buffers (e.g., PBS), we observe immediate precipitation. How can we maintain solubility for in vitro screening?

The Causality: This is a classic "solvent shift" phenomenon. The compound is highly soluble in DMSO, but upon introduction to water, the hydrophobic ethyl-cyclohexyl moiety rapidly aggregates to minimize contact with the aqueous phase, crashing out of solution.

The Solution: Hydroxypropyl- β -cyclodextrin (HP- β -CD) Inclusion Complexation. HP- β -CD features a hydrophilic exterior and a hydrophobic internal cavity. The spirocyclic core of your compound perfectly fits into this nonpolar cavity, shielding the lipophilic domains from water and preventing aggregation[3][4].

Protocol: HP- β -CD Complexation via Lyophilization
  • Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of purified water (20% w/v).

  • Co-dissolution: Dissolve 10 mg of 7-Ethyl-1-azaspiro[3.5]nonan-2-one in 0.1 mL of Methanol.

  • Complexation: Add the methanolic API solution dropwise to the stirring HP- β -CD solution. Stir at 300 rpm for 24 hours at room temperature to allow thermodynamic equilibration of the host-guest complex[4].

  • Solvent Removal: Flash-freeze the clear solution using liquid nitrogen and lyophilize for 48 hours to obtain a dry, amorphous inclusion complex powder.

  • Self-Validation Check: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm characteristic of crystalline 7-Ethyl-1-azaspiro[3.5]nonan-2-one confirms complete encapsulation into the amorphous state[5].

G A 7-Ethyl-1-azaspiro[3.5]nonan-2-one (Highly Lipophilic) C Co-dissolution (Methanol/Water) A->C B HP-β-CD (Hydrophobic Cavity) B->C D Solvent Evaporation (Lyophilization) C->D E Inclusion Complex (Enhanced Aqueous Solubility) D->E

Caption: Workflow and mechanism of HP-β-CD inclusion complexation for spirocyclic compounds.

🐁 FAQ 3: Poor In Vivo Bioavailability

Q: We are advancing this compound into preclinical PK studies, but oral bioavailability is near zero due to dissolution rate limits. What formulation strategy is recommended?

The Causality: For BCS Class II compounds, oral absorption is bottlenecked by the dissolution rate in gastrointestinal fluids[1][6]. The large particle size of the synthesized crystalline API presents a low surface area to the solvent.

The Solution: High-Shear Wet Milling (Nanosuspension). According to the Noyes-Whitney equation, reducing the particle size to the nanometer range (< 500 nm) exponentially increases the surface area, drastically accelerating the dissolution rate and driving transient supersaturation in the gut[1]. Alternatively, protein-based Amorphous Solid Dispersions (ASDs) using carriers like β -lactoglobulin have recently shown massive solubility enhancements for lipophilic drugs[7].

Protocol: Nanosuspension via Wet Milling
  • Vehicle Preparation: Prepare an aqueous vehicle containing 1% w/v D- α -Tocopheryl polyethylene glycol succinate (TPGS) or Tween 80 as a steric stabilizer[1].

  • Dispersion: Suspend 50 mg of crystalline 7-Ethyl-1-azaspiro[3.5]nonan-2-one in 1 mL of the vehicle.

  • Milling: Transfer the suspension to a milling vial containing 0.5 mm Yttrium-stabilized Zirconia beads (50% v/v bead loading). Mill at 3,000 rpm for 60–90 minutes using a planetary micro mill.

  • Extraction: Extract the nanosuspension using a 27-gauge syringe to separate the liquid from the milling beads.

  • Self-Validation Check: Measure the particle size via Dynamic Light Scattering (DLS). A Z-average of < 400 nm and a Polydispersity Index (PDI) of < 0.2 confirms a uniform, stable nanosuspension resistant to Ostwald ripening.

G A Crystalline API (Large Particle Size) C High-Shear Wet Milling (Zirconia Beads) A->C B Surfactant Addition (Tween 80 / TPGS) B->C D Particle Size Reduction (< 500 nm) C->D E Stable Nanosuspension (Increased Surface Area) D->E

Caption: High-shear wet milling workflow for generating stable spirocyclic nanosuspensions.

📊 Quantitative Solubility Data Summary

The following table summarizes the expected solubility enhancements for 7-Ethyl-1-azaspiro[3.5]nonan-2-one based on validated methodologies for structurally analogous lipophilic spirocycles and β -lactams.

Formulation StrategyExcipient / Carrier SystemExpected Aqueous Solubility (mg/mL)Fold EnhancementPrimary Application
Free API (Baseline) None (Water, pH 7.4)< 0.011xBaseline reference
Co-solvency 5% DMSO / 5% Tween 80~0.1515xIV / IP injection
Protein-based ASD β -Lactoglobulin (Spray Dried)~1.12112xOral PK (In vivo)[7]
Inclusion Complex 20% w/v HP- β -CD~2.50250xIn vitro assays / IV[5]
Nanosuspension 1% D- α -TPGS (Milled)~5.00 (Apparent)500xOral PK (In vivo)[1]

📚 References

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β -Cyclodextrins. MDPI. 3

  • Mechanisms of Drug Solubility Enhancement Induced by β -Lactoglobulin-Based Amorphous Solid Dispersions. Molecular Pharmaceutics - ACS Publications.7

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. 1

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).2

  • Enhancing water-solubility of poorly soluble drug, asiatic acid with hydroxypropyl- β -cyclodextrin. IMR Press. 5

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl- β -Cyclodextrin. MDPI. 4

Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life and Storage Stability of 7-Ethyl-1-azaspiro[3.5]nonan-2-one

Welcome to the technical support center for 7-Ethyl-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Ethyl-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and extending the shelf-life of this spiro-lactam compound. Here, we address common challenges and provide practical, field-proven insights and protocols to ensure the integrity of your experiments and formulations.

Introduction to the Stability of 7-Ethyl-1-azaspiro[3.5]nonan-2-one

7-Ethyl-1-azaspiro[3.5]nonan-2-one, as a β-lactam-containing compound, possesses a strained four-membered ring that is susceptible to degradation. Understanding the inherent chemical liabilities of this moiety is the first step toward developing robust storage and formulation strategies. The primary degradation pathways for β-lactams are hydrolysis and, to a lesser extent, oxidation. These reactions lead to the opening of the lactam ring, rendering the molecule inactive. The rate of these degradation processes is significantly influenced by environmental factors such as pH, temperature, moisture, and light.

This guide will provide you with the necessary tools to identify, troubleshoot, and mitigate stability issues associated with 7-Ethyl-1-azaspiro[3.5]nonan-2-one.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and storage of 7-Ethyl-1-azaspiro[3.5]nonan-2-one.

Q1: What is the primary cause of degradation for 7-Ethyl-1-azaspiro[3.5]nonan-2-one?

A1: The most significant degradation pathway for β-lactam compounds is the hydrolysis of the amide bond within the β-lactam ring.[1] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of an inactive, ring-opened product. The rate of hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of the compound in solution?

A2: The stability of β-lactams in aqueous solutions is typically represented by a U-shaped pH-rate profile, with maximum stability generally observed between pH 4 and 7.[1][2] For β-lactams without an amino group on the side chain, the greatest stability is often found in the pH range of 6-7.[1] It is crucial to determine the optimal pH for your specific formulation to minimize hydrolytic degradation.

Q3: What are the recommended storage conditions for the solid compound?

A3: For solid 7-Ethyl-1-azaspiro[3.5]nonan-2-one, storage in a cool, dry, and dark environment is recommended. The presence of moisture can accelerate degradation even in the solid state. For long-term storage, keeping the compound at -20°C or -80°C in a tightly sealed container with a desiccant is advisable to minimize degradation.

Q4: I am observing a loss of potency in my stock solution. What could be the cause?

A4: Loss of potency in a stock solution is most likely due to hydrolytic degradation. Several factors could contribute to this:

  • pH of the solvent: If the solvent is not buffered to the optimal pH for stability, hydrolysis can occur rapidly.

  • Storage temperature: Even at refrigerated temperatures (2-8°C), some β-lactams can degrade over time. For long-term storage of solutions, -70°C is recommended.[3]

  • Presence of contaminants: Trace amounts of acids, bases, or metal ions can catalyze degradation.

  • Freeze-thaw cycles: Repeated freezing and thawing can negatively impact the stability of some compounds in solution.[4]

Q5: Can oxidation be a problem for this compound?

A5: While hydrolysis is the primary concern, oxidation can also occur. For some β-lactams, oxidation at specific sites can lead to degradation. Although 7-Ethyl-1-azaspiro[3.5]nonan-2-one lacks a thioether group, which is a common site of oxidation in penicillins, other parts of the molecule could be susceptible. Performing forced degradation studies under oxidative conditions can help determine this compound's sensitivity to oxidation.

Q6: Are there any excipients that can help stabilize my formulation?

A6: Yes, the choice of excipients is critical.

  • pH adjusters and buffering agents: Citrate and phosphate buffers can be used to maintain the pH of a solution within the optimal range for stability.[5]

  • Antioxidants: If oxidation is identified as a degradation pathway, antioxidants such as ascorbic acid or sodium metabisulfite can be included in the formulation.[5]

  • Chelating agents: EDTA can be used to sequester metal ions that may catalyze degradation.[5]

  • Lyoprotectants: For lyophilized (freeze-dried) formulations, cryoprotectants like mannitol, sucrose, or trehalose can improve stability and cake characteristics.[6][7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of purity in a newly prepared aqueous solution. 1. Suboptimal pH: The pH of the solvent is promoting hydrolysis. 2. High Temperature: The solution is being stored at a temperature that accelerates degradation.1. Measure the pH of your solution. Prepare fresh solutions in a series of buffers (e.g., pH 4, 5, 6, 7) to identify the pH of maximum stability. 2. Store the solution at a lower temperature (e.g., 4°C or -20°C) and monitor stability over time. For long-term storage, -70°C is preferable.[3]
Appearance of new peaks in the HPLC chromatogram over time. 1. Degradation: The new peaks are likely degradation products. 2. Interaction with excipients: The compound may be reacting with other components in the formulation.1. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. 2. Conduct compatibility studies with individual excipients to identify any interactions.
Inconsistent results between experimental batches. 1. Variability in storage conditions: Inconsistent temperature, light exposure, or humidity. 2. Inconsistent solution preparation: Variations in pH, solvent purity, or concentration.1. Standardize and document all storage conditions. Use controlled environment chambers if possible. 2. Develop and strictly follow a standard operating procedure (SOP) for solution preparation.
Solid compound appears discolored or clumpy. 1. Moisture absorption: The compound is hygroscopic and has absorbed water from the atmosphere. 2. Degradation: The discoloration may be a sign of chemical degradation.1. Store the solid compound in a desiccator or a glove box with a controlled atmosphere. 2. Analyze the purity of the discolored material using a stability-indicating method (see Protocol 2).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study based on ICH guideline Q1A(R2) to identify the degradation pathways of 7-Ethyl-1-azaspiro[3.5]nonan-2-one.[8][9][10]

Objective: To determine the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Ethyl-1-azaspiro[3.5]nonan-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Sample at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours) until approximately 5-20% degradation is observed.[8]

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control (unstressed) sample. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 7-Ethyl-1-azaspiro[3.5]nonan-2-one from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is useful for this).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate its stability-indicating nature.[10]

Protocol 3: Enhancing Solid-State Stability through Lyophilization

Objective: To prepare a stable, amorphous solid form of 7-Ethyl-1-azaspiro[3.5]nonan-2-one that is readily soluble.

Methodology:

  • Formulation Preparation: Dissolve the compound in a suitable solvent system (e.g., a mixture of an organic solvent like tert-butanol and water). If desired, add a lyoprotectant (e.g., mannitol at 5% w/v) to the solution.[6][11]

  • Freezing: Freeze the solution to a temperature well below the eutectic point or glass transition temperature of the frozen solution (e.g., -40°C or lower).[12][13]

  • Primary Drying (Sublimation): Apply a vacuum to the freeze-dryer and gradually increase the shelf temperature to facilitate the sublimation of the solvent. The temperature should be kept below the collapse temperature of the formulation.

  • Secondary Drying (Desorption): After the primary drying is complete, further increase the temperature to remove any residual unfrozen water.

  • Storage: Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and seal the vials. Store the lyophilized product in a dry environment.

Visualizations

DegradationPathways A 7-Ethyl-1-azaspiro[3.5]nonan-2-one B Ring-Opened Hydrolysis Product A->B  Hydrolysis (H₂O, H⁺/OH⁻)   C Oxidation Products A->C  Oxidation ([O])  

Caption: Primary degradation pathways for 7-Ethyl-1-azaspiro[3.5]nonan-2-one.

StabilityWorkflow start Start: Stability Concern forced_degradation Protocol 1: Forced Degradation Study start->forced_degradation hplc_dev Protocol 2: Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze Analyze Stressed Samples hplc_dev->analyze identify_pathways Identify Degradation Pathways analyze->identify_pathways troubleshoot Troubleshooting Guide: Formulation/Storage Optimization identify_pathways->troubleshoot lyophilize Protocol 3: Consider Lyophilization for Solid Form troubleshoot->lyophilize If solid-state stability is an issue end End: Stable Product troubleshoot->end lyophilize->end

Caption: Workflow for investigating and improving the stability of the compound.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]

  • Gengo, F. M., & Mann, J. (1988). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 26(8), 1559–1563. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharma Services Inc. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Testing. (n.d.). SGS. [Link]

  • Salois, A., Perez, I., Palma, E., Goolish, E., & Griko, Y. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biosciences and Medicines, 3, 91-99. [Link]

  • Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(10), 226-235. [Link]

  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1978). Physicochemical properties of amphoteric β‐lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-1066. [Link]

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

  • Al-Bayati, M. F., & Al-Ammari, M. A. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(4), 47-66. [Link]

  • Stabilizer Excipients. (n.d.). Protheragen. [Link]

  • CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. (2011). USDA Food Safety and Inspection Service. [Link]

  • Verdier, M. C., Bentué-Ferrer, D., & Tribut, O. (2007). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 51(10), 3679–3682. [Link]

  • Krzek, J., Starek, M., & Wojas, J. (2009). Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate. Acta Poloniae Pharmaceutica, 66(3), 253-261. [Link]

  • Wei, Y., & To, D. (2013). Excipients That Facilitate Amorphous Drug Stabilization. In Amorphous Solid Dispersions (pp. 465-496). Springer. [Link]

  • Kumar, V. P. M., & Sravanthi, M. (2013). Formulation and evaluation of lyophilized antibacterial agent. International Journal of PharmTech Research, 5(4), 1581-1589. [Link]

  • Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. (2024, October 25). Drug Development and Delivery. [Link]

  • Hanson, B. M., & Schmotzer, C. L. (2020). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine, 5(5), 957–966. [Link]

  • What Role Does a Membrane-Stabilizing Excipient Play in Modern Formulations at AVT Pharmaceutical? (2025, October 23). AVT. [Link]

  • Al-Ogaidi, I., Al-Asady, A. M. H., & Al-Tufaily, M. K. (2022). Assessments of active pharmaceutical ingredient and excipients in some pharmaceutical formulations. Journal of Pharmacology and Drug Development, 1(1), 32-38. [Link]

  • Bookstaver, P. B., Williamson, J. C., Tucker, B. K., & Justo, J. A. (2018). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. Surgical Infections, 19(5), 534–537. [Link]

  • Kumar, P. M. V., & Sravanthi, M. (2013). Formulation and Evaluation of Lyophilized Antibacterial Agent. International Journal of PharmTech Research, 5(4), 1581-1589. [Link]

  • Li, J., Zhou, Y., Wang, Y., Zhang, J., & Zhong, W. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy, 79(3), 643–651. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-Ethyl-1-azaspiro[3.5]nonan-2-one

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 7-Ethyl-1-azaspiro[3.5]nonan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 7-Ethyl-1-azaspiro[3.5]nonan-2-one, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind methodological choices, present a complete validation protocol with supporting data, and compare the chosen method against viable alternatives, offering a comprehensive resource for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge of a Non-Chromophoric Spirocycle

7-Ethyl-1-azaspiro[3.5]nonan-2-one is a spirocyclic lactam, a structural motif of increasing interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] The analytical challenge presented by this molecule lies in its structure: it lacks a significant chromophore, the part of a molecule that absorbs ultraviolet-visible (UV-Vis) light. This characteristic renders conventional HPLC with UV detection, the workhorse of most pharmaceutical labs, largely ineffective.

Therefore, a successful purity method requires a detector that does not rely on the optical properties of the analyte. This guide details the development and validation of an HPLC method using a Charged Aerosol Detector (CAD) , a universal detector that provides a response proportional to the mass of any non-volatile analyte.[2][3] We will then compare this robust method with Gas Chromatography (GC), another potential technique, to provide a clear perspective on the optimal analytical strategy.

Section 1: HPLC Method Development Strategy: The Rationale for HPLC-CAD

The primary goal of a purity method is to accurately quantify the main compound while separating it from all potential process impurities and degradation products.[4] The choice of an analytical technique must be driven by the physicochemical properties of the analyte.

The Detector: Why Charged Aerosol Detection?

The decision to use a Charged Aerosol Detector (CAD) is the cornerstone of this method. Here’s the causality:

  • Universality: Unlike UV detectors, CAD can detect any non-volatile and many semi-volatile compounds, making it ideal for impurity profiling where the impurities may also be non-chromophoric.[5][6]

  • Consistent Response: CAD response is less dependent on the chemical structure of the analyte compared to UV or Mass Spectrometry (MS), providing a more uniform response factor for the parent compound and its impurities. This simplifies quantification, especially when impurity reference standards are unavailable.[2]

  • Gradient Compatibility: Unlike Refractive Index (RI) detectors, another type of universal detector, CAD is fully compatible with gradient elution, which is essential for separating complex mixtures of impurities with a wide range of polarities.[2][3]

The Separation: Reversed-Phase Chromatography

A reversed-phase (RP) HPLC method was selected as the primary separation technique due to its versatility and robustness in pharmaceutical analysis.[7]

  • Stationary Phase: A C18 (octadecylsilane) column is the most common starting point for method development, offering excellent retention and selectivity for a broad range of small molecules.[8]

  • Mobile Phase: To be compatible with CAD, the mobile phase must be volatile. A mixture of water and acetonitrile serves as the solvent system. A volatile buffer, such as 0.1% formic acid, is added to control the ionization state of the analyte and any basic or acidic impurities, thereby ensuring sharp, symmetrical peak shapes.

Section 2: The Validated HPLC-CAD Method: Protocol

This section provides the finalized experimental conditions and step-by-step protocols for sample analysis.

Optimized Chromatographic Conditions
ParameterCondition
Instrument UHPLC/HPLC System with a Charged Aerosol Detector
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
CAD Settings Nitrogen Gas: 35 psi; Evaporation Temp: High; Filter: None
Experimental Protocol: Sample & Standard Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 7-Ethyl-1-azaspiro[3.5]nonan-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 7-Ethyl-1-azaspiro[3.5]nonan-2-one sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Section 3: Method Validation: A Self-Validating System

The validation of this analytical procedure was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that it is fit for its intended purpose.[9][10][11]

Method Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_deploy Method Implementation Dev Define Analytical Need (Purity) Select Select Technology (HPLC-CAD) Dev->Select Optimize Optimize Conditions (Column, Mobile Phase) Select->Optimize Specificity Specificity (Peak Purity, Resolution) Optimize->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (System Suitability) Limits->Robustness Report Validation Report Robustness->Report Routine Routine QC Use Report->Routine

Caption: Workflow for HPLC method validation based on ICH guidelines.

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[12]

  • Protocol:

    • A solution of the analyte was spiked with known related substances.

    • The sample was subjected to forced degradation (acid, base, peroxide, heat, and light).

    • The chromatograms were evaluated for peak resolution between the main peak and all other peaks.

  • Acceptance Criteria: The main peak should be free from co-elution from any other component, and the resolution between the analyte and the closest eluting peak should be >2.0.

  • Data Summary:

    Condition Observation Resolution (Rs)
    Spiked Sample All known impurities were baseline separated. > 3.5 for all pairs
    Acid Degradation 5.2% degradation, major degradant peak observed. 4.1
    Base Degradation 11.8% degradation, two major degradant peaks. 2.9

    | Oxidative Degradation | 2.5% degradation, one minor degradant peak. | 6.2 |

Linearity & Range
  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A series of solutions were prepared from 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

  • Data Summary:

    Level (%) Concentration (mg/mL) Average Peak Area
    50 0.05 48950
    80 0.08 79120
    100 0.10 99850
    120 0.12 121050
    150 0.15 150200

    | Result | Correlation Coefficient (r²) | 0.9998 |

Accuracy
  • Purpose: To demonstrate the closeness of the test results obtained by the method to the true value.[13]

  • Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and the recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Data Summary:

    Level (%) Amount Spiked (mg) Amount Recovered (mg) % Recovery
    80 8.02 7.96 99.3%
    100 10.01 10.05 100.4%
    120 12.03 11.89 98.8%

    | Result | Average Recovery | | 99.5% |

Precision (Repeatability & Intermediate Precision)
  • Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Data Summary:

    Parameter Analyst 1 / Day 1 (% Purity) Analyst 2 / Day 2 (% Purity)
    Prep 1 99.85 99.79
    Prep 2 99.91 99.88
    Prep 3 99.76 99.65
    Prep 4 99.88 99.91
    Prep 5 99.95 99.72
    Prep 6 99.80 99.85
    Mean 99.86 99.80

    | RSD (%) | 0.07% | 0.10% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected.

  • Acceptance Criteria: LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.

  • Data Summary:

    Parameter Concentration (µg/mL) S/N Ratio
    LOD 0.15 3.2

    | LOQ | 0.50 | 10.5 |

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12][13]

  • Protocol: The effect of small changes in flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, theoretical plates) must remain within acceptable limits.

  • Data Summary: All tested variations resulted in system suitability parameters that met pre-defined criteria, demonstrating the method's robustness.

Section 4: Comparison with Alternative Analytical Techniques

While HPLC-CAD is an excellent choice, it is crucial to understand its performance relative to other potential methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separation by HPLC with detection based on the absorption of UV light by chromophores in the molecule.

  • Applicability: Poor. As discussed, 7-Ethyl-1-azaspiro[3.5]nonan-2-one lacks a suitable chromophore, leading to extremely low sensitivity and making it unsuitable for a purity method where low-level impurities must be detected.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Principle: Separation of volatile components in the gas phase based on their partitioning between a stationary phase and a mobile gas phase.[14][15]

  • Applicability: Potentially viable. This technique is suitable for analytes that are volatile and thermally stable.[16] Given the structure of 7-Ethyl-1-azaspiro[3.5]nonan-2-one, it may be amenable to GC analysis. However, there is a risk of on-column degradation at the high temperatures required for volatilization, which could lead to inaccurate purity results.

  • Pros:

    • Excellent resolution for volatile impurities.

    • FID is a robust and universal detector for organic compounds.

  • Cons:

    • Not suitable for non-volatile or thermally labile impurities.

    • Requires the analyte to be thermally stable, which must be confirmed experimentally.

    • Potential for sample degradation in the injector port or on the column.

Comparative Summary
FeatureHPLC-CADHPLC-UVGas Chromatography (GC-FID)
Principle Liquid phase separation; mass-based aerosol detection.Liquid phase separation; UV absorbance detection.Gas phase separation; flame ionization detection.
Universality Excellent (for non-volatile analytes).[17]Poor (requires chromophore).Good (for volatile organic compounds).
Analyte Suitability Ideal. Perfect for non-chromophoric, non-volatile compounds.Unsuitable. Lacks necessary sensitivity.Conditional. Requires proven volatility and thermal stability.
Impurity Detection Detects both volatile and non-volatile impurities.Only detects chromophoric impurities.Only detects volatile impurities.
Key Limitation Requires volatile mobile phases; lower sensitivity than MS.Insensitive to non-chromophoric compounds.Risk of thermal degradation; not for non-volatile impurities.
Overall Recommendation Highly Recommended. Most robust and reliable choice.Not Recommended. Viable Alternative. Requires thorough stability assessment.

Conclusion

For the purity analysis of 7-Ethyl-1-azaspiro[3.5]nonan-2-one, a compound lacking a UV chromophore, the choice of analytical methodology is critical. This guide has demonstrated the development and rigorous validation of an HPLC method using Charged Aerosol Detection. The method is specific, linear, accurate, precise, and robust, proving it is fit-for-purpose according to stringent ICH guidelines.[9][10]

When compared to alternatives, the HPLC-CAD method is unequivocally superior to HPLC-UV due to its universal detection capability. While Gas Chromatography presents a potential alternative, it carries the inherent risk of thermal degradation and is blind to any non-volatile impurities. Therefore, the validated HPLC-CAD method stands as the most scientifically sound, reliable, and comprehensive approach for ensuring the quality and purity of 7-Ethyl-1-azaspiro[3.5]nonan-2-one in a regulated pharmaceutical environment.

References

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • PubMed. (2012). Charged aerosol detection in pharmaceutical analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

  • European Medicines Agency (EMA). (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Journal of Molecular and Organic Chemistry. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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Validation

In Vivo Efficacy of 7-Ethyl-1-azaspiro[3.5]nonan-2-one: A Comparative Analysis Against Standard KRAS G12C Inhibitors

This guide provides a comprehensive in vivo efficacy comparison of the investigational molecule, 7-Ethyl-1-azaspiro[3.5]nonan-2-one, against the established KRAS G12C inhibitors, Sotorasib and Adagrasib. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vivo efficacy comparison of the investigational molecule, 7-Ethyl-1-azaspiro[3.5]nonan-2-one, against the established KRAS G12C inhibitors, Sotorasib and Adagrasib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.

Introduction: The Challenge of Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signaling pathways that regulate cell growth, differentiation, and survival. For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for Guanosine Triphosphate (GTP) and the absence of a well-defined binding pocket on its surface. However, the discovery of a specific mutation, G12C, which involves the substitution of glycine with cysteine at codon 12, has opened a new therapeutic window. This mutation is prevalent in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.[1][2][3]

The presence of a cysteine residue in the KRAS G12C mutant allows for the development of covalent inhibitors that can irreversibly bind to this residue, locking the KRAS protein in its inactive, Guanosine Diphosphate (GDP)-bound state.[4][5][6] This groundbreaking approach has led to the FDA approval of two such inhibitors, Sotorasib (Lumakras®) and Adagrasib (Krazati®), marking a new era in precision oncology.[7][8][9]

This guide introduces a novel investigational molecule, 7-Ethyl-1-azaspiro[3.5]nonan-2-one, which is hypothesized to act as a covalent inhibitor of KRAS G12C. The rigid, three-dimensional structure of the azaspiro[3.5]nonane scaffold is designed to provide enhanced binding affinity and selectivity. We present a detailed protocol for a head-to-head in vivo comparison of 7-Ethyl-1-azaspiro[3.5]nonan-2-one with Sotorasib and Adagrasib in a validated xenograft model of KRAS G12C-mutated cancer.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

The therapeutic strategy underpinning Sotorasib, Adagrasib, and the investigational molecule 7-Ethyl-1-azaspiro[3.5]nonan-2-one is the irreversible covalent modification of the mutant cysteine-12 residue of KRAS G12C.

  • The KRAS Molecular Switch: In its normal function, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state that drives downstream signaling through pathways like the MAPK and PI3K/AKT cascades, promoting uncontrolled cell proliferation and survival.[4][7][10]

  • Covalent Targeting: Sotorasib and Adagrasib are designed to specifically recognize and form a covalent bond with the thiol group of the cysteine-12 in the GDP-bound state of KRAS G12C. This irreversible binding traps the protein in its inactive conformation, effectively shutting down the oncogenic signaling.[1][5][11]

  • Hypothesized Mechanism of 7-Ethyl-1-azaspiro[3.5]nonan-2-one: It is postulated that the 1-azaspiro[3.5]nonan-2-one core of the investigational compound, functionalized with an ethyl group and a reactive moiety, will similarly target the cysteine-12 of KRAS G12C. The unique spirocyclic structure is anticipated to confer favorable pharmacokinetic properties and a distinct binding profile within the switch-II pocket of the protein.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibitors Covalent Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GTP loading GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Adagrasib Adagrasib Adagrasib->KRAS_GDP Test_Compound 7-Ethyl-1-azaspiro [3.5]nonan-2-one Test_Compound->KRAS_GDP

Figure 1: Simplified KRAS signaling pathway and the mechanism of covalent inhibition.

Comparative In Vivo Efficacy Study Protocol

The following protocol outlines a robust methodology for comparing the in vivo efficacy of 7-Ethyl-1-azaspiro[3.5]nonan-2-one against Sotorasib and Adagrasib in a human tumor xenograft model.

Cell Line and Animal Model
  • Cell Line: NCI-H358 (human non-small cell lung adenocarcinoma) or MIA PaCa-2 (human pancreatic cancer) cell lines, both harboring the KRAS G12C mutation, will be used.[12][13] These cell lines are well-characterized and have been extensively used in preclinical studies of KRAS G12C inhibitors.[14][15]

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, will be utilized. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.

Experimental Workflow

workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis acclimatization Acclimatization (1 week) implantation Subcutaneous Tumor Implantation acclimatization->implantation cell_culture Cell Culture (NCI-H358 or MIA PaCa-2) cell_culture->implantation randomization Tumor Growth & Randomization (100-150 mm³) implantation->randomization treatment_groups Treatment Groups (n=10/group) - Vehicle Control - 7-Ethyl-1-azaspiro... - Sotorasib - Adagrasib randomization->treatment_groups dosing Daily Oral Gavage (21-28 days) treatment_groups->dosing tumor_measurement Tumor Volume & Body Weight (2-3 times/week) dosing->tumor_measurement endpoint Study Endpoint (e.g., Tumor volume > 2000 mm³) tumor_measurement->endpoint tolerability Tolerability Assessment (Body weight, clinical signs) tumor_measurement->tolerability tissue_collection Tissue Collection (Tumor, Plasma, Organs) endpoint->tissue_collection efficacy_analysis Efficacy Analysis (TGI, Regression) tissue_collection->efficacy_analysis pk_pd_analysis PK/PD Analysis (Drug levels, p-ERK) tissue_collection->pk_pd_analysis

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